GSK9311
Overview
Description
GSK9311 is a chemical compound known for its role as an inhibitor of the Bromodomain and PHD Finger-containing (BRPF) bromodomain. It is a less active analog of GSK6853 and is often used as a negative control in scientific studies. This compound exhibits inhibitory activity against BRPF1 and BRPF2, with pIC50 values of 6.0 and 4.3, respectively .
Mechanism of Action
Target of Action
The primary targets of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide are the bromodomains of BRPF1 and BRPF2 . These bromodomains are part of the BRPF (Bromodomain and PHD Finger-containing) protein family, which are important scaffolding proteins for the assembly of MYST histone acetyltransferase complexes .
Mode of Action
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide inhibits the BRPF bromodomains of BRPF1 and BRPF2 . The compound shows excellent potency against BRPF1 and a significant selectivity over all other bromodomains tested .
Biochemical Pathways
The inhibition of BRPF bromodomains affects the assembly of MYST histone acetyltransferase complexes . These complexes play a crucial role in the regulation of gene expression through the acetylation of histones, a type of epigenetic modification . Therefore, the compound’s action can influence various biochemical pathways downstream of these gene expression changes.
Pharmacokinetics
They influence how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide’s action are related to its inhibition of BRPF bromodomains. By inhibiting these bromodomains, the compound can disrupt the function of BRPF proteins and the assembly of MYST histone acetyltransferase complexes . This disruption can lead to changes in gene expression, potentially affecting various cellular processes.
Action Environment
The action, efficacy, and stability of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .
Biochemical Analysis
Biochemical Properties
GSK9311 is known to inhibit the BRPF bromodomain, with pIC50 values of 6.0 and 4.3 for BRPF1 and BRPF2, respectively . This interaction with the BRPF bromodomain suggests that this compound plays a role in the regulation of gene expression, as bromodomains are known to recognize acetylated lysine residues on histone tails, a key event in the reading of epigenetic marks .
Cellular Effects
Bromodomains are involved in the regulation of gene transcription, and their inhibition can lead to changes in gene expression patterns .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of the BRPF bromodomain . This suggests that this compound may interfere with the recognition of acetylated lysine residues on histone tails, thereby influencing gene transcription .
Metabolic Pathways
Given its interaction with the BRPF bromodomain, it may be involved in pathways related to gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK9311 involves the preparation of a benzimidazolone analog. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the benzimidazolone core structure and subsequent functionalization to achieve the desired inhibitory activity .
Industrial Production Methods
Industrial production methods for this compound are not widely documentedThe production process likely involves standard organic synthesis techniques and purification methods to achieve high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GSK9311 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Dimethyl Sulfoxide (DMSO): Used as a solvent for dissolving the compound.
Sodium Chloride (NaCl): Used in the preparation of saline solutions for various reactions
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives of the original compound, with modifications to specific functional groups to enhance or alter its inhibitory activity .
Scientific Research Applications
GSK9311 is widely used in scientific research, particularly in the fields of:
Epigenetics: As an inhibitor of BRPF bromodomains, this compound is used to study the role of these domains in gene regulation and chromatin remodeling.
Cancer Research: The compound is used to investigate the potential therapeutic applications of BRPF inhibitors in cancer treatment.
Drug Development: This compound serves as a negative control in the development of new inhibitors targeting BRPF bromodomains
Comparison with Similar Compounds
Similar Compounds
GSK6853: A more active analog of GSK9311 with higher potency against BRPF1.
BET Bromodomain Inhibitor 3: Another bromodomain inhibitor used in research related to contraception, cancer, and heart disease
Uniqueness
This compound is unique in its role as a negative control for BRPF bromodomain inhibition studies. Its reduced potency compared to GSK6853 makes it valuable for distinguishing specific inhibitory effects in experimental settings .
Properties
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHQFRQPGCCR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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